![molecular formula C16H16ClNO3 B1362021 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide CAS No. 38008-37-6](/img/structure/B1362021.png)
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide is a chemical compound with the CAS Number: 38008-37-6 . It has a molecular weight of 305.76 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C16H16ClNO3/c1-2-20-13-7-9-15(10-8-13)21-14-5-3-12(4-6-14)18-16(19)11-17/h3-10H,2,11H2,1H3,(H,18,19) . The molecular formula is C16H16ClNO3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.66 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The exact mass is 213.0556563 g/mol .Applications De Recherche Scientifique
Metabolic Pathways and Liver Microsome Metabolism
Research conducted by Coleman, Linderman, Hodgson, and Rose (2000) on chloroacetamide herbicides, including compounds similar to 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide, has highlighted the metabolic pathways and carcinogenic potentials of these herbicides. They found that these compounds involve complex metabolic activation pathways leading to DNA-reactive products, with specific metabolites produced in human and rat liver microsomes. This research provides insight into the metabolic processes and potential risks associated with chloroacetamide herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Radiosynthesis for Metabolism Studies
Latli and Casida (1995) conducted a study on the radiosynthesis of chloroacetanilide herbicides, including derivatives of this compound. This research is crucial for understanding the metabolism and mode of action of these herbicides, as it facilitates studies with high specific activity (Latli & Casida, 1995).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study by Rani, Pal, Hegde, and Hashim (2014) explored the synthesis of 2-(substituted phenoxy)acetamide derivatives for potential therapeutic applications. They discovered that certain derivatives exhibit significant anticancer, anti-inflammatory, and analgesic activities. This suggests that this compound and its derivatives could be promising candidates for developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Antimicrobial Properties
Fuloria, Singh, Yar, and Ali (2009) investigated the synthesis and antimicrobial evaluation of novel imines and thiazolidinones derived from this compound. Their findings indicated that these compounds possess notable antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Fuloria, Singh, Yar, & Ali, 2009).
Chemical Synthesis and Characterization
Nikonov, Sterkhova, Lazarev, Albanov, and Lazareva (2016) conducted a study on the synthesis and structural characterization of N-(2-hydroxyphenyl)acetamide derivatives, including compounds structurally related to this compound. This research contributes to the understanding of the chemical properties and potential applications of these compounds in various fields (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-13-7-9-15(10-8-13)21-14-5-3-12(4-6-14)18-16(19)11-17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBPTAMJWPTNFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368919 |
Source


|
| Record name | 2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38008-37-6 |
Source


|
| Record name | 2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

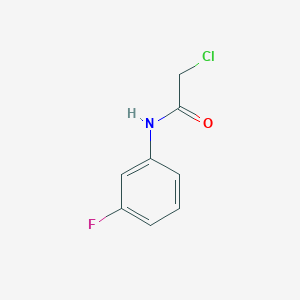
![2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B1361941.png)

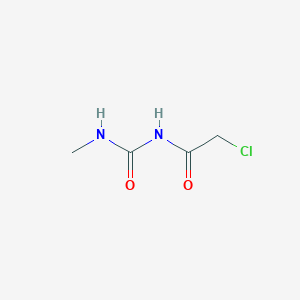
![3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid](/img/structure/B1361956.png)
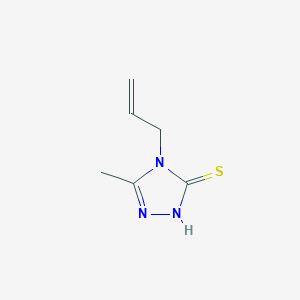
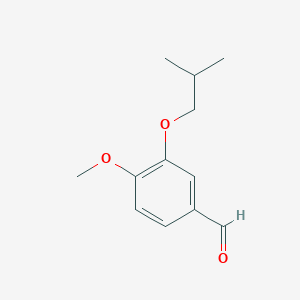
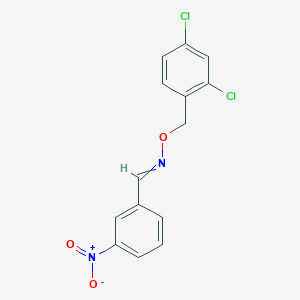
![4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1361968.png)
![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)

![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)

